Ethyl 2-cycloheptylideneacetate

Description

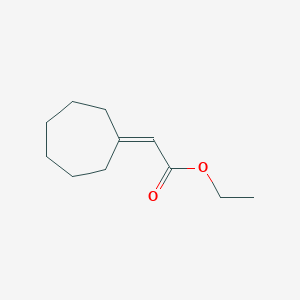

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cycloheptylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWVIWMURMZEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940578 | |

| Record name | Ethyl cycloheptylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-23-7 | |

| Record name | Ethyl 2-cycloheptylideneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cycloheptylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Ethyl 2 Cycloheptylideneacetate

Fundamental Reaction Pathways of the α,β-Unsaturated Ester Moiety.rsc.orgnih.gov

The reactivity of α,β-unsaturated esters like ethyl 2-cycloheptylideneacetate is primarily dictated by the conjugated system formed by the C=C double bond and the C=O bond of the ester group. rsc.org This conjugation results in a delocalized π-electron system, which influences the molecule's electrophilicity. The electron-withdrawing nature of the carbonyl group makes the β-carbon susceptible to nucleophilic attack. fiveable.me Consequently, α,β-unsaturated esters can undergo both 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition). rsc.org However, compared to α,β-unsaturated aldehydes and ketones, α,β-unsaturated esters are generally less electrophilic. rsc.org The presence of the ester group also opens up possibilities for further functionalization. fiveable.me Various synthetic methodologies, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, are commonly employed for the stereoselective synthesis of α,β-unsaturated esters. rsc.orgnih.gov

Nucleophilic Addition Reactions

The electron-deficient nature of the β-carbon in this compound makes it a prime target for nucleophilic attack, leading to two major types of addition reactions.

Michael-Type Additions.wikipedia.orgmasterorganicchemistry.com

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the case of this compound, a variety of nucleophiles can add to the β-carbon. The reaction is typically initiated by a base that deprotonates the Michael donor to form a stabilized carbanion or enolate. wikipedia.orglibretexts.org This nucleophile then attacks the β-carbon of the α,β-unsaturated ester. libretexts.org

The general mechanism proceeds in the following steps:

Deprotonation: A base removes an acidic proton from the Michael donor to generate a nucleophilic enolate. masterorganicchemistry.comlibretexts.org

Conjugate Addition: The enolate attacks the β-carbon of the this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.comlibretexts.org

Protonation: The resulting enolate is protonated by the solvent or a proton source to yield the final product. masterorganicchemistry.comlibretexts.org

Common nucleophiles for Michael additions include enolates derived from malonic esters, β-keto esters, and other compounds with acidic methylene (B1212753) or methine groups, as well as amines and thiols. masterorganicchemistry.comyoutube.com The choice of reactants and reaction conditions can influence the stereochemical outcome of the reaction, potentially creating new chiral centers. libretexts.org

Table 1: Examples of Michael Donors for Reaction with α,β-Unsaturated Esters

| Michael Donor | Product Type after reaction with this compound |

| Diethyl malonate | Diester Adduct |

| Ethyl acetoacetate | Keto-ester Adduct |

| Nitromethane | Nitro Adduct |

| Thiophenol | Thioether Adduct |

| Piperidine | Amino Adduct |

Cycloaddition Reactions.masterorganicchemistry.comresearchgate.net

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic molecules. fiveable.me this compound, as an electron-deficient alkene, can participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.org In this reaction, a conjugated diene reacts with the double bond of the α,β-unsaturated ester to form a six-membered ring. The reaction is often facilitated by Lewis acids, which can enhance the reactivity and selectivity of the process. nih.gov

Another important class of cycloadditions is the [2+2] cycloaddition, which can be induced photochemically or, in some cases, thermally. fiveable.melibretexts.org These reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. researchgate.net For instance, the reaction of an α,β-unsaturated ester with another alkene under photochemical conditions can lead to the formation of a cyclobutane derivative. libretexts.org Dipolar cycloadditions, such as the reaction with azides or nitrile oxides, can also occur to form five-membered heterocyclic rings. nih.gov

Table 2: Types of Cycloaddition Reactions for this compound

| Reaction Type | Reactant Partner | Resulting Ring System |

| [4+2] Diels-Alder | Conjugated Diene (e.g., Butadiene) | Cyclohexene derivative |

| [2+2] Photochemical | Alkene (e.g., Ethylene) | Cyclobutane derivative |

| [3+2] Dipolar | Azide (e.g., Phenylazide) | Triazoline derivative |

Hydrolytic Transformations and Ester Derivatizations.organic-chemistry.org

The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution by a hydroxide (B78521) ion. Both pathways lead to the formation of 2-cycloheptylideneacetic acid.

Beyond hydrolysis, the ester group can be converted into a variety of other functional groups. Transesterification, the reaction with another alcohol in the presence of an acid or base catalyst, can be used to exchange the ethyl group for other alkyl or aryl groups. nih.gov Reaction with amines leads to the corresponding amides. Reduction of the ester, for example with lithium aluminum hydride, would yield the corresponding allylic alcohol, 2-cycloheptylideneethanol.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic strategies.

Studies on Transient Intermediates (e.g., Diradical Intermediates).researchgate.net

While many cycloadditions are concerted pericyclic reactions, some, particularly certain [2+2] cycloadditions, are proposed to proceed through stepwise mechanisms involving transient intermediates. libretexts.org In some photochemical [2+2] cycloadditions, the reaction may proceed through a diradical intermediate. researchgate.net The initial step involves the photoexcitation of the α,β-unsaturated ester to an excited state, which then reacts with another alkene to form a 1,4-diradical. This diradical can then undergo ring closure to form the cyclobutane product. The stability and fate of such diradical intermediates can be influenced by the nature of the substituents and the reaction conditions. beilstein-journals.org Computational studies and trapping experiments are often employed to gain evidence for the existence of these transient species.

Computational Chemistry for Mechanistic Insights

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms, offering insights into transient species and energetic landscapes that are often challenging to probe experimentally. For a molecule like this compound, computational methods can predict reactivity patterns and guide synthetic efforts.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and reactivity of molecules. In the context of α,β-unsaturated esters, DFT calculations can provide valuable information about reaction energetics and preferred reaction pathways.

For instance, DFT studies on the epoxidation of α,β-unsaturated esters have shown that the reaction's feasibility is strongly influenced by the interaction between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the oxidizing agent. masterorganicchemistry.com The energy gap between these frontier molecular orbitals is a key indicator of reactivity. researchgate.net A smaller energy gap generally corresponds to a more facile reaction. researchgate.net

In the case of this compound, DFT calculations could be employed to model various reactions, such as:

Cycloaddition Reactions: DFT can predict the stereoselectivity and regioselectivity of cycloaddition reactions, such as [3+2] cycloadditions with nitrones. rsc.org By calculating the activation energies of different possible transition states, the most likely product can be identified. rsc.org

Aminolysis: The mechanism of amine addition to α,β-unsaturated esters can be investigated to determine whether the reaction proceeds through a concerted or stepwise pathway. nih.gov DFT can help to elucidate the role of intermediates and transition states in such reactions. nih.gov

Catalytic Reactions: For reactions involving catalysts, such as the palladium-catalyzed copolymerization of related systems, DFT can be used to understand the mechanism of catalyst-substrate interaction and the energetics of the catalytic cycle. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of an α,β-Unsaturated Ester

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔE‡ | Activation Energy | 15-25 |

| ΔErxn | Reaction Energy | -10 to -20 |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.5 to 6.5 eV |

Note: These values are hypothetical and would need to be calculated specifically for this compound and its reactions.

Bond Evolution Theory (BET) is a method used to analyze the changes in electron density throughout a chemical reaction, providing a detailed picture of bond formation and breaking. rsc.orgnih.gov It offers a topological analysis of the electron localization function (ELF), which maps the probability of finding an electron pair.

In a reaction involving this compound, BET could be used to visualize the flow of electrons during key mechanistic steps. For example, in a cyclocondensation reaction of a related ethyl acetate (B1210297) derivative, BET analysis identified distinct structural stability domains (SSDs) corresponding to specific chemical events. nih.gov These events include the formation of new covalent bonds and the restoration of lone pairs. nih.gov

The analysis of a reaction mechanism using BET typically involves the following stages:

Identification of SSDs: The reaction pathway is divided into domains where the topology of the electron density is stable.

Characterization of Catastrophes: The points at which the topology of the electron density changes, corresponding to bond formation or cleavage, are identified.

Electron Population Analysis: The electron population of different basins (representing atomic cores, lone pairs, and bonds) is monitored along the reaction coordinate.

For the [3+2] cycloaddition of a nitrone to an electron-deficient ethylene (B1197577), BET has shown that the formation of the two new single bonds is not simultaneous, supporting a non-concerted mechanism. rsc.org This level of detail is crucial for a deep understanding of the reaction mechanism.

Proton Transfer Processes in Reaction Sequences

Proton transfer is a fundamental step in many organic reactions, including those involving esters. In reactions of this compound, proton transfer steps are expected to be crucial, particularly in reactions catalyzed by acids or bases, or those involving the formation of charged intermediates.

For example, in the formation of a hemiacetal from a ketone and an alcohol, proton transfer is a key step to neutralize the zwitterionic intermediate. masterorganicchemistry.com This can occur via an intermolecular "proton shuttle" mechanism, where a solvent molecule or another species facilitates the transfer of the proton. masterorganicchemistry.com

In the context of reactions involving this compound, proton transfer could be investigated computationally to determine the most likely proton source and acceptor in a given reaction sequence. The energy barriers for these proton transfer steps can be calculated to understand their kinetic relevance. The pKa values of the acidic and basic sites within the reacting molecules and intermediates are critical in determining the direction and feasibility of proton transfer. youtube.com

Applications of Ethyl 2 Cycloheptylideneacetate in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

Ethyl 2-cycloheptylideneacetate serves as a fundamental building block in organic synthesis due to the presence of multiple reactive sites. cymitquimica.com The exocyclic double bond, conjugated with the ester carbonyl group, makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions. wikipedia.orgmasterorganicchemistry.com The ester functionality can be readily hydrolyzed, reduced, or converted to other functional groups, providing a handle for further molecular elaboration.

The synthesis of this compound itself is typically achieved through olefination reactions of cycloheptanone (B156872). The Horner-Wadsworth-Emmons reaction, utilizing reagents like triethyl phosphonoacetate, is a common and efficient method for its preparation, generally favoring the formation of the E-isomer. nrochemistry.comwikipedia.orgenamine.net Alternatively, the Wittig reaction with a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate can also be employed. libretexts.orgumass.edu

Table 1: Key Reactions for the Synthesis of this compound

| Reaction Name | Reagents | Key Features |

|---|---|---|

| Horner-Wadsworth-Emmons Reaction | Cycloheptanone, Triethyl phosphonoacetate, Base (e.g., NaH, DBU) | High yield, stereoselective (favors E-isomer), byproducts are water-soluble and easily removed. nrochemistry.comwikipedia.orgorgsyn.org |

| Wittig Reaction | Cycloheptanone, Ethyl (triphenylphosphoranylidene)acetate | Forms a C=C bond at the exact location of the carbonyl group, triphenylphosphine (B44618) oxide byproduct can be challenging to remove. libretexts.orgumass.edu |

Once synthesized, the strategic positioning of its functional groups allows for the sequential introduction of complexity, making it a valuable starting material for the synthesis of more elaborate molecules.

Synthesis of Diverse Organic Frameworks

The reactivity profile of this compound enables its use in the construction of a wide array of organic structures, including heterocyclic, carbocyclic, and polycyclic systems.

The electrophilic nature of the double bond in this compound makes it a prime candidate for reactions with binucleophiles to form heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolidine (B1218672) or pyrazoline structures. Similarly, reactions with hydroxylamine (B1172632) could yield isoxazolidine (B1194047) derivatives. While specific literature examples for this compound are not abundant, the general reactivity pattern of α,β-unsaturated esters is well-established in the synthesis of a variety of five- and six-membered heterocycles. nih.gov

This compound is a competent dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgyoutube.comtamu.edu When reacted with a suitable diene, it can lead to the formation of spirocyclic or fused bicyclic systems containing a cycloheptane (B1346806) ring. The electron-withdrawing ester group activates the double bond for [4+2] cycloaddition. masterorganicchemistry.comlibretexts.org

Furthermore, the cycloheptane ring can serve as a scaffold for the construction of more complex polycyclic architectures. For example, intramolecular reactions initiated from functional groups introduced via the ethylideneacetate side chain can lead to the formation of bridged or fused ring systems. The synthesis of spirocycles, for instance, can be envisioned through reactions that involve the α-carbon of the ester or the cycloheptyl ring itself. nih.gov

Utilization in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple bonds in a single operation. masterorganicchemistry.com The structure of this compound is well-suited for its integration into such processes.

A hypothetical cascade sequence could involve an initial Michael addition of a nucleophile to the β-position of the double bond, followed by an intramolecular cyclization of the resulting enolate onto a functional group tethered to the nucleophile or the cycloheptane ring. This approach can rapidly generate molecular complexity from simple starting materials.

In the context of MCRs, this compound could act as one of the components, reacting with two or more other reactants in a one-pot procedure to assemble a complex product. For example, a three-component reaction could involve a nucleophile, an electrophile, and this compound, where the initial Michael adduct is trapped by the third component.

Strategic Integration into Total Synthesis Endeavors

While no published total syntheses explicitly report the use of this compound as a starting material, its potential as a strategic fragment is evident. The seven-membered ring is a structural motif present in a number of natural products. The ability to introduce and manipulate functionality through the ethylideneacetate side chain provides a versatile handle for the elaboration of the cycloheptane core into a desired target molecule.

For instance, the ester group can be converted into an aldehyde, an alcohol, or a carboxylic acid, which can then participate in a variety of carbon-carbon bond-forming reactions to build up the carbon skeleton of a natural product. The double bond can also be functionalized in numerous ways, including epoxidation, dihydroxylation, or cleavage, to introduce further stereocenters and functional groups.

Chemical Modification and Derivatives of Ethyl 2 Cycloheptylideneacetate

Synthesis and Characterization of Analogues

The structural framework of ethyl 2-cycloheptylideneacetate allows for various modifications, primarily centered around the cycloalkyl ring and the acetate (B1210297) functional group. These alterations give rise to a family of related compounds with distinct properties.

Cycloalkylideneacetate Derivatives

A significant class of analogues involves the variation of the cycloalkyl ring size. This includes the synthesis of ethyl 2-cyclohexylideneacetate, ethyl 2-cyclopentylideneacetate, and ethyl 2-cyclobutylideneacetate. The primary synthetic route to these compounds is the Horner-Wadsworth-Emmons reaction. This method is particularly effective for creating olefins with an adjacent electron-withdrawing group, a feature where the standard Wittig reaction may not be as successful. orgsyn.org

The general procedure involves the reaction of a cyclic ketone (cyclohexanone, cyclopentanone, or cyclobutanone) with a phosphonate (B1237965) carbanion, typically generated from triethyl phosphonoacetate and a strong base like sodium hydride. orgsyn.org The reaction with cyclohexanone, for instance, yields ethyl cyclohexylideneacetate. orgsyn.org This product is a clear liquid with a boiling point of 48-49 °C at 0.02 mmHg. chemsynthesis.com

The synthesis of these derivatives allows for a systematic study of how ring strain and conformational flexibility influence the chemical and physical properties of the molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 2-cyclohexylideneacetate | C10H16O2 | 168.23 | 1552-92-7 simsonpharma.com |

| Ethyl 2-cyclopentylideneacetate | C9H14O2 | 154.21 | 1903-22-6 nih.gov |

| Ethyl 2-cyclobutylideneacetate | C8H12O2 | 140.18 | 27741-65-7 3wpharm.com |

Cyano-Substituted Derivatives

The introduction of a cyano (-CN) group onto the this compound backbone creates a new class of derivatives with altered electronic properties and reactivity. A key example is ethyl 2-cyano-2-cycloheptylideneacetate. The synthesis of the analogous ethyl 2-cyano-2-cyclohexylideneacetate has been reported. chemsynthesis.com

Further functionalization can lead to more complex structures. For instance, the reaction of 2-amino-4-(p-tolyl)octahydronaphthalene-1,3,3(2H)-tricarbonitrile with formic acid and a catalytic amount of concentrated HCl results in the formation of ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. nih.gov In this complex molecule, the cyclohexane (B81311) ring adopts a chair conformation. nih.gov

The presence of the electron-withdrawing cyano group can significantly influence the reactivity of the double bond and the ester functionality, opening up avenues for further chemical transformations.

| Compound Name | Molecular Formula | CAS Number |

| Ethyl 2-cyano-2-cyclohexylideneacetate | C11H15NO2 | 6802-76-2 chemsynthesis.com |

| Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate | C22H23N3O2 | Not Available |

Other Functionalized this compound Derivatives

For example, the synthesis of functionalized cyclopropanes can be achieved from 2-substituted allylic derivatives using ethyl diazoacetate, catalyzed by a chiral ruthenium complex. nih.govresearchgate.net While not directly starting from this compound, this methodology highlights a pathway to introduce a cyclopropane (B1198618) ring, a valuable structural motif in organic synthesis.

Furthermore, the core structure can be altered to create precursors for other complex molecules. For instance, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been synthesized and utilized as a synthon for preparing new 1,4-benzoxazines and pyrrole-2-ones. researchgate.net Similarly, (E)-N-aryl-2-arylethenesulfonamide analogues have been synthesized, demonstrating the versatility of the core ethene scaffold. nih.gov

These examples underscore the broad scope of chemical modifications possible, leading to a wide array of derivatives with unique structural and electronic features.

Structure-Reactivity Relationships in Modified Systems

The structural modifications detailed above have a profound impact on the reactivity of the resulting derivatives. The size of the cycloalkylidene ring, for instance, influences the strain and geometry of the exocyclic double bond, which in turn affects its susceptibility to various reactions.

The introduction of a cyano group at the α-position, as seen in ethyl 2-cyano-2-cycloheptylideneacetate, significantly alters the electronic nature of the molecule. The electron-withdrawing character of the nitrile group makes the β-carbon of the double bond more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in various synthetic transformations.

Furthermore, the stereochemistry of the substituents on the cycloalkyl ring can direct the approach of reagents, leading to diastereoselective reactions. The conformation of the ring, such as the chair conformation observed in a complex cyano-substituted cyclohexylideneacetate derivative, plays a crucial role in determining the steric accessibility of different parts of the molecule. nih.gov

Development of Novel Synthetic Precursors from this compound

The inherent reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of more complex and novel chemical entities.

For example, the double bond can be subjected to various transformations such as epoxidation, dihydroxylation, or cleavage to yield a range of functionalized cycloheptane (B1346806) derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other acid derivatives.

The development of synthetic routes starting from this compound allows for the construction of intricate molecular architectures. For instance, the related compound, ethyl 2-oxocyclopentylacetate, is synthesized from diethyl adipate (B1204190) through a multi-step process involving condensation, substitution, hydrolysis, and decarboxylation, followed by esterification. google.com This highlights the potential of cycloalkyl acetate derivatives as building blocks in the synthesis of complex target molecules.

Moreover, the ability to functionalize the cycloalkyl ring opens up possibilities for creating libraries of compounds with diverse substitution patterns, which can be screened for various applications. The versatility of this compound as a starting material continues to be explored in the pursuit of new and efficient synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Ethyl 2-cycloheptylideneacetate, ¹H and ¹³C NMR are primary tools for structural assignment, with two-dimensional techniques offering further confirmation.

Regrettably, specific experimental NMR data for this compound is not available in the public domain or scientific literature based on the conducted searches. Therefore, the following sections will describe the expected spectral characteristics based on the known structure of the molecule and general principles of NMR spectroscopy.

Proton (¹H) NMR Spectroscopy

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment.

Ethyl Group Protons: The ethyl ester moiety would exhibit two characteristic signals. The methyl (-CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. The methylene protons would, in turn, appear as a quartet, being split by the three protons of the methyl group.

Vinylic Proton: The single proton on the α-carbon (=CH-COOEt) would likely appear as a singlet or a very finely split multiplet, depending on long-range coupling with protons on the cycloheptyl ring. Its chemical shift would be in the downfield region typical for vinylic protons.

Cycloheptyl Ring Protons: The ten protons on the cycloheptyl ring are in different chemical environments. The two protons on the carbon adjacent to the double bond (allylic protons) would be expected to resonate at a lower field compared to the other ring protons due to the deshielding effect of the C=C double bond. The remaining eight protons on the other four methylene groups of the ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in unique environments.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165-175 |

| Quaternary Olefinic (C=C) | 140-150 |

| Methine Olefinic (=CH) | 115-125 |

| Methylene of Ethyl (-OCH₂) | ~60 |

| Cycloheptyl Carbons (7x CH₂) | 20-40 |

| Methyl of Ethyl (-CH₃) | ~14 |

This table is predictive and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques in Complex Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. This would confirm the coupling between the methyl and methylene protons of the ethyl group and show which protons on the cycloheptyl ring are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon by linking them to their attached protons, such as the =CH, the -OCH₂-, the ring CH₂ groups, and the ethyl -CH₃.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons (C=O and C=C) which have no attached protons. For instance, correlations would be expected between the vinylic proton and the carbonyl carbon, and between the allylic protons on the ring and the carbons of the double bond.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would show absorption bands characteristic of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1715-1735 |

| C=C (Alkene) | Stretching | ~1640-1660 |

| C-O (Ester) | Stretching | ~1150-1250 |

| C-H (sp² & sp³) | Stretching | 2850-3100 |

This table is predictive. Specific values can be influenced by conjugation and molecular environment.

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ester. The C=C double bond stretch would also be present, though typically weaker than the C=O stretch.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is particularly effective for non-polar, symmetric bonds.

In the Raman spectrum of this compound, the C=C double bond stretching vibration would be expected to produce a strong signal, often more intense than in the IR spectrum. The various C-C and C-H vibrations of the cycloheptane (B1346806) ring and ethyl group would also be Raman active, providing a detailed fingerprint of the molecule's structure.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation and confirmation of newly synthesized compounds such as this compound. This method provides crucial information regarding the compound's molecular weight and elemental composition through the determination of the mass-to-charge ratio (m/z) of its ions.

In a typical electron ionization (EI) mass spectrometry experiment, the this compound molecule is subjected to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion [M]•+. The m/z of this molecular ion corresponds to the molecular weight of the parent compound. For this compound (C₁₁H₁₈O₂), the expected exact mass of the molecular ion would be approximately 182.13 g/mol .

Subsequent to ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for detailed structural confirmation. While specific experimental data for this compound is not widely published, the fragmentation behavior can be predicted based on the established principles of mass spectrometry for α,β-unsaturated esters. researchgate.net

Key fragmentation pathways for esters often involve the loss of the alkoxy group. For this compound, this would correspond to the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via a McLafferty-type rearrangement, if a transferable gamma-hydrogen is available. youtube.com The presence of the cycloheptylidene ring also influences fragmentation, potentially leading to characteristic losses of hydrocarbon fragments from the ring structure.

A hypothetical fragmentation pattern for this compound is presented in the table below, illustrating the plausible fragments and their corresponding m/z values.

| Fragment Ion | Proposed Structure | m/z Value (Hypothetical) | Relative Abundance (Hypothetical) |

| [M]•+ | [C₁₁H₁₈O₂]•+ | 182 | 45% |

| [M - C₂H₅O]⁺ | [C₉H₁₃O]⁺ | 137 | 100% (Base Peak) |

| [M - C₂H₄]•+ | [C₉H₁₄O₂]•+ | 154 | 30% |

| [C₇H₁₁]⁺ | Cycloheptyl cation | 97 | 60% |

| [C₂H₅O]⁺ | Ethoxy cation | 45 | 25% |

This table is generated based on theoretical fragmentation patterns for similar compounds and is for illustrative purposes.

The analysis of high-resolution mass spectrometry data can further yield the elemental composition of the parent molecule and its fragments with high accuracy, providing unequivocal confirmation of the chemical formula.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are indispensable for the purification and analysis of organic compounds, ensuring the isolation of a substance in a high state of purity and the separation of any isomeric forms. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly applicable methods.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. youtube.com In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, a microscopic layer of liquid or polymer on an inert solid support. youtube.com The separation is based on the differential partitioning of the compound between the mobile and stationary phases.

The purity of an this compound sample can be determined by the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest the presence of impurities or isomers. By coupling the gas chromatograph to a mass spectrometer (GC-MS), each separated component can be identified, providing a comprehensive profile of the sample. youtube.com

Furthermore, GC is an effective method for the separation of geometric isomers (E/Z or cis/trans) of unsaturated compounds. nih.gov The different spatial arrangements of the substituents around the double bond in the E and Z isomers of this compound can lead to slight differences in their boiling points and interactions with the stationary phase, enabling their separation on a suitable capillary column.

A hypothetical set of GC parameters for the analysis of this compound is provided below.

| Parameter | Value (Hypothetical) |

| Column | HP-5 (5% Phenyl Methyl Siloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table represents a typical starting point for method development and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another versatile technique for the purification and analysis of this compound. researchgate.net HPLC offers a wide range of stationary and mobile phases, allowing for the fine-tuning of separation conditions. For the separation of geometric isomers of unsaturated esters, reversed-phase HPLC is often employed. nih.govchromforum.org

In reversed-phase HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The more polar Z-isomer would typically elute earlier than the less polar E-isomer, although the exact elution order can depend on the specific molecular structure and chromatographic conditions. The use of a photodiode array (PDA) detector can provide UV-Vis spectra for the separated isomers, which may show slight differences in their absorption maxima. chromforum.org

Theoretical and Computational Studies on Ethyl 2 Cycloheptylideneacetate

Quantum Chemical Investigations of Electronic Structure and Conformations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and stable three-dimensional arrangements of ethyl 2-cycloheptylideneacetate. These investigations typically employ various levels of theory to determine the molecule's ground-state geometry, electron distribution, and conformational landscape.

The electronic structure of this compound is characterized by the interplay between the cycloheptylidene ring and the ethyl acetate (B1210297) moiety. The double bond of the cycloheptylidene group and the carbonyl group of the ester create a conjugated π-system. This conjugation influences the molecule's electron density distribution, with a notable polarization of electron density towards the more electronegative oxygen atoms of the ester group. This is reflected in the calculated molecular orbital energies, where the Highest Occupied Molecular Orbital (HOMO) is typically localized on the C=C double bond and the Lowest Unoccupied Molecular Orbital (LUMO) is centered around the C=O bond. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and electronic transitions.

Conformational analysis reveals the various spatial arrangements accessible to the molecule. The flexibility of the seven-membered cycloheptylidene ring, along with the rotational freedom around the single bonds of the ethyl acetate group, gives rise to multiple possible conformers. Computational methods can identify the most stable conformers by calculating their relative energies. These studies often show that specific orientations of the ethyl group relative to the plane of the double bond are energetically preferred to minimize steric hindrance.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are powerful tools for predicting how this compound will behave in chemical reactions. By simulating reaction pathways and transition states, these models can forecast the compound's reactivity towards various reagents and the selectivity of these reactions.

The reactivity of the double bond in this compound is a primary focus of these studies. For instance, in reactions such as epoxidation or dihydroxylation, molecular modeling can help predict which face of the double bond is more susceptible to attack. This is often determined by steric factors, where the less hindered face is kinetically favored. The electronic nature of the double bond, influenced by the electron-withdrawing ester group, also plays a crucial role and can be quantified through computational models.

Selectivity in reactions involving the ester group can also be explored. For example, in hydrolysis or transesterification reactions, modeling can provide insights into the accessibility of the carbonyl carbon to nucleophilic attack. The conformational preferences of the molecule can influence which pathway is energetically more favorable, thus determining the reaction's outcome.

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry offers the ability to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. This is particularly useful for assigning spectral features and understanding the underlying molecular vibrations and electronic transitions.

For instance, Infrared (IR) spectroscopy predictions involve calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific type of bond stretching or bending. These theoretical spectra can help in the assignment of experimental IR bands, such as the characteristic C=C and C=O stretching frequencies.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. By determining the magnetic shielding of each nucleus (¹H and ¹³C) within the molecule's calculated equilibrium geometry, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental NMR spectra and confirming the compound's structure.

Furthermore, Ultraviolet-Visible (UV-Vis) spectroscopy can be simulated by calculating the energies of electronic transitions. The predicted absorption maxima (λmax) correspond to the promotion of electrons from occupied to unoccupied molecular orbitals, often the HOMO to LUMO transition, providing insight into the compound's electronic structure. nih.gov

Reactivity and Selectivity Predictions using Computational Models

Building upon the foundations of molecular modeling, specific computational models can be developed to provide quantitative predictions of reactivity and selectivity for this compound in various chemical transformations. These models often integrate quantum mechanical calculations with molecular mechanics or dynamics simulations.

For reactions where multiple products are possible, computational models can calculate the activation energies for each reaction pathway. The pathway with the lowest activation energy is predicted to be the major one, thus forecasting the reaction's selectivity. For example, in an asymmetric synthesis involving this compound, computational models can help in designing chiral catalysts by predicting which catalyst-substrate complex will lead to the desired enantiomer with the highest enantiomeric excess.

These predictive models are also valuable in understanding the role of solvents and other reaction conditions. By including solvent molecules in the calculations (either explicitly or through continuum models), it is possible to simulate how the reaction environment affects the energy landscape and, consequently, the reactivity and selectivity. This allows for the in-silico optimization of reaction conditions before they are tested in the laboratory.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.